1-[3-(3-Quinolinyl)phenyl]ethanone
CAS No.: 893737-12-7
Cat. No.: VC17230756
Molecular Formula: C17H13NO
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893737-12-7 |
|---|---|
| Molecular Formula | C17H13NO |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 1-(3-quinolin-3-ylphenyl)ethanone |
| Standard InChI | InChI=1S/C17H13NO/c1-12(19)13-6-4-7-14(9-13)16-10-15-5-2-3-8-17(15)18-11-16/h2-11H,1H3 |
| Standard InChI Key | YZWREPOHKIXFCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N=C2 |
Introduction
Key Findings
1-[3-(3-Quinolinyl)phenyl]ethanone (CAS 893737-12-7) is a quinoline-derived aromatic ketone with a molecular formula of C₁₇H₁₃NO and a molecular weight of 247.29 g/mol . While direct biological or pharmacological data for this compound remain limited, its structural features—a quinoline ring fused to a phenyl-acetyl group—suggest potential applications in medicinal chemistry and materials science. Recent advances in solvent-free Friedländer quinoline synthesis methodologies, as demonstrated for analogous compounds, provide viable pathways for its efficient production .
Chemical and Physical Properties
The compound’s molecular structure combines a planar quinoline system with a ketone-functionalized phenyl group, influencing its solubility and reactivity. Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃NO |
| Molecular Weight | 247.29 g/mol |
| CAS Registry Number | 893737-12-7 |
| Synonyms | Kinome_2914, CHEMBL2007336 |
| Key Functional Groups | Quinoline, Acetylphenone |
Data on melting point, solubility, and spectral characteristics (e.g., NMR, IR) are currently unreported in the literature . The absence of these parameters underscores the need for experimental characterization to advance applications.
Synthesis Methodologies
While no direct synthesis route for 1-[3-(3-Quinolinyl)phenyl]ethanone has been published, analogous quinoline derivatives are commonly prepared via the Friedländer annulation. A solvent-free approach using poly(phosphoric acid (PPA) as a catalyst, as described by recent studies, offers a scalable and environmentally friendly method .
Friedländer Quinoline Synthesis
The Friedländer reaction typically involves condensing 2-aminobenzophenones with ketones. For example, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized by reacting 2-aminobenzophenone with pentan-2,3-dione in PPA at 90°C, yielding an 82% product . Adapting this method for 1-[3-(3-Quinolinyl)phenyl]ethanone would require:
-
Starting Materials: 3-Acetylphenylboronic acid and 3-bromoquinoline.
-
Coupling Reaction: Suzuki-Miyaura cross-coupling to form the biaryl structure.
-
Oxidation: Conversion of alcohol intermediates to ketones using mild oxidizing agents.
This hypothetical pathway aligns with modern trends in minimizing solvent use and leveraging heterogeneous catalysts for greener synthesis .
Structural and Spectroscopic Analysis
The compound’s quinoline moiety contributes to its rigidity and π-π stacking potential, while the acetyl group introduces dipole-dipole interactions. Computational modeling using density functional theory (DFT) could predict:
-
Molecular Electrostatic Potential (MEP): Electron-deficient regions near the quinoline nitrogen and acetyl oxygen.
-
Frontier Molecular Orbitals (FMOs): Energy gaps influencing reactivity and charge transfer properties .
Experimental characterization via:
-
¹H/¹³C NMR: To confirm proton environments and carbon hybridization.
-
FT-IR: Identification of C=O stretching (~1680–1720 cm⁻¹) and quinoline ring vibrations .
Challenges and Future Research
-
Synthetic Optimization: Developing one-pot methodologies to improve yield.
-
Biological Screening: Evaluating cytotoxicity, antimicrobial activity, and kinase inhibition.
-
Thermodynamic Studies: Measuring melting points and solubility profiles for formulation development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume